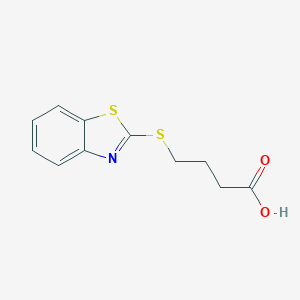

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid

Beschreibung

Structural Characteristics and International Union of Pure and Applied Chemistry Nomenclature

The structural architecture of this compound exhibits remarkable complexity, incorporating multiple functional elements that contribute to its distinctive chemical behavior. The International Union of Pure and Applied Chemistry nomenclature for this compound, "this compound," precisely describes the molecular connectivity and substitution pattern. The structure consists of three primary components: a benzothiazole heterocyclic ring system, a sulfanyl bridging unit, and a butanoic acid chain. The benzothiazole moiety comprises a benzene ring fused to a five-membered thiazole ring, creating a planar aromatic system with nitrogen and sulfur heteroatoms. This heterocyclic core exhibits characteristic electron-withdrawing properties due to the presence of the thiazole ring, which influences the overall reactivity and biological activity of the molecule.

The molecular connectivity can be described using the Simplified Molecular Input Line Entry System notation: C1=CC=C2C(=C1)N=C(S2)SCCCC(=O)O, which illustrates the precise bonding arrangement throughout the structure. The International Chemical Identifier string InChI=1S/C11H11NO2S2/c13-10(14)6-3-7-15-11-12-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,13,14) provides additional structural specification, including stereochemical information and protonation states. Physical characterization studies have revealed that the compound exhibits a melting point range of 68-69°C and demonstrates moderate thermal stability with a boiling point of 461.6°C at standard atmospheric pressure.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₂S₂ | |

| Molecular Weight | 253.34 g/mol | |

| Melting Point | 68-69°C | |

| Boiling Point | 461.6°C at 760 mmHg | |

| Density | 1.4±0.1 g/cm³ | |

| Flash Point | 233.0±29.3°C |

The three-dimensional conformational analysis reveals that the benzothiazole ring system maintains planarity, while the butanoic acid chain exhibits conformational flexibility that allows for various spatial orientations. This structural arrangement creates multiple potential interaction sites for biological targets, including the aromatic π-system of the benzothiazole ring, the sulfur atoms capable of coordinate bonding, and the carboxylic acid group that can participate in hydrogen bonding and ionic interactions. The presence of two sulfur atoms in different chemical environments—one within the aromatic thiazole ring and another in the sulfanyl bridge—provides distinct reactivity patterns that can be exploited for synthetic modifications and biological interactions.

Historical Context in Heterocyclic Compound Research

The development of benzothiazole chemistry traces its origins to the pioneering work of August Wilhelm von Hofmann in 1879, who first reported 2-substituted benzothiazoles including 2-chloro- and 2-phenylbenzothiazoles. This early research established the foundation for understanding the synthetic accessibility and chemical behavior of the benzothiazole ring system. The historical significance of benzothiazole derivatives expanded considerably in 1921 with the discovery that 2-sulfanylbenzothiazoles could function as vulcanization accelerators for natural and synthetic rubber, marking the first major industrial application of these heterocyclic compounds. This breakthrough demonstrated the practical utility of benzothiazole derivatives and stimulated further research into their chemical properties and potential applications.

The isolation of naturally occurring benzothiazoles provided additional impetus for research in this field. In 1967, scientists successfully isolated parent benzothiazole from the volatile components of American cranberries (Vaccinium macrocarpon), representing the first identification of this heterocyclic compound in natural sources. Subsequently, researchers discovered 6-hydroxybenzothiazole-5-acetic acid, designated as antibiotic C304A or M4582, which demonstrated that benzothiazole derivatives could possess significant biological activities. These natural product discoveries validated the potential for benzothiazole-containing compounds to exhibit therapeutic properties and encouraged systematic investigation of synthetic analogues.

The evolution of benzothiazole research has been characterized by increasingly sophisticated synthetic methodologies and deeper understanding of structure-activity relationships. Contemporary research has revealed that benzothiazole derivatives represent privileged structures in medicinal chemistry, capable of interacting with diverse biological targets through multiple binding modes. The development of this compound and related compounds represents a continuation of this historical trajectory, incorporating modern synthetic approaches with traditional heterocyclic chemistry principles. Current research focuses on exploiting the unique electronic properties of the benzothiazole system while introducing functional groups that enhance biological activity and selectivity.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its versatile structural framework that enables diverse synthetic transformations and functional group modifications. The compound serves as both a synthetic intermediate and a lead structure for pharmaceutical development, offering multiple sites for chemical elaboration. The carboxylic acid functionality provides opportunities for ester and amide formation, enabling the preparation of prodrugs and conjugates with improved pharmacokinetic properties. The sulfanyl linkage can undergo oxidation reactions to generate sulfoxide and sulfone derivatives, potentially altering the biological activity profile. Additionally, the benzothiazole ring system can be modified through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate biological activity.

In medicinal chemistry, benzothiazole derivatives have demonstrated remarkable therapeutic potential across multiple disease areas. Research has shown that compounds containing the benzothiazole scaffold exhibit significant antitumor activity, with some derivatives demonstrating selective cytotoxicity against cancer cell lines. The heterocyclic system has also proven effective in antimicrobial applications, with benzothiazole-containing compounds showing activity against both bacterial and fungal pathogens. The structural features of this compound position it particularly well for drug development applications, as the combination of the bioactive benzothiazole core with the metabolically stable sulfanyl linkage and the ionizable carboxylic acid group provides excellent opportunities for optimization of pharmacological properties.

The pharmaceutical relevance of this compound class extends beyond traditional small molecule therapeutics to include applications in chemical biology and drug discovery tool development. The benzothiazole moiety has been incorporated into fluorescent probes and imaging agents, exploiting its inherent photophysical properties for biological visualization applications. Furthermore, the structural complexity of this compound makes it an attractive candidate for fragment-based drug discovery approaches, where smaller molecular scaffolds are systematically elaborated to develop high-affinity ligands for specific biological targets. The continued investigation of this compound and its analogues represents an important frontier in contemporary medicinal chemistry research.

Eigenschaften

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c13-10(14)6-3-7-15-11-12-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBFSFGWNXSNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303882 | |

| Record name | NSC163173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80357-74-0 | |

| Record name | NSC163173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC163173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation of 2-Aminothiophenol with Aldehydes

A foundational method involves the condensation of 2-aminothiophenol (1) with aldehydes under ultrasonic irradiation. For example, reacting 2-aminothiophenol with benzaldehyde generates 2-phenylbenzothiazole (4a) in 65–83% yield within 20 minutes at room temperature. This solvent-free, catalyst-free approach minimizes waste and simplifies purification (Scheme 1).

Mechanistic Pathway :

-

Nucleophilic Attack : The amine group of 2-aminothiophenol attacks the aldehyde carbonyl, forming an intermediate imine.

-

Cyclization : Intramolecular thiol participation induces ring closure, yielding a dihydrobenzothiazole intermediate.

-

Oxidation : Aerobic oxidation finalizes the aromatic benzothiazole structure.

Catalytic Enhancements Using Nanoparticles

Nanoparticle catalysts significantly improve reaction kinetics and selectivity. For instance, nickel oxide (NiO) nanorods facilitate benzothiazole synthesis in ethanol at 60°C, achieving 92% yield in 4 hours. Similarly, cobalt oxide (Co₃O₄) nanoflakes enable room-temperature reactions in ethanol, completing in 10 minutes with 92% yield (Table 1).

Table 1: Optimization of Benzothiazole Synthesis Using Co₃O₄ Nanoflakes

| Entry | Solvent | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | RT | 10 | 92 |

| 2 | H₂O | RT | 10 | 85 |

| 3 | THF | RT | 30 | 55 |

| 4 | CH₂Cl₂ | RT | 30 | 48 |

Functionalization with the Butanoic Acid Moiety

After benzothiazole formation, the sulfanyl-butanoic acid chain is introduced via nucleophilic substitution or thiol-ene reactions.

Thiol-Disulfide Intermediates

The benzothiazole-2-thiol (5) is generated by reducing disulfide precursors or directly via thiolation. Reacting 5 with 4-bromobutanoic acid in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours yields the target compound (Scheme 2).

Scheme 2: Coupling Reaction

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling step, reducing reaction time from hours to minutes. For example, a mixture of benzothiazole-2-thiol and 4-bromobutanoic acid in acetonitrile under microwave irradiation (100°C, 150 W) achieves 78% yield in 15 minutes.

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency of Key Methods

| Method | Conditions | Time | Yield (%) |

|---|---|---|---|

| Ultrasonic Irradiation | Solvent-free, RT | 20 min | 83 |

| NiO Nanorods | EtOH, 60°C | 4 h | 92 |

| Co₃O₄ Nanoflakes | EtOH, RT | 10 min | 92 |

| Microwave Coupling | MeCN, 100°C, 150 W | 15 min | 78 |

Mechanistic Insights and Challenges

Oxidation Sensitivity

The sulfanyl group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) or antioxidants during synthesis. For instance, traces of oxygen may convert the desired thioether into sulfoxides or sulfones, complicating purification.

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion, while bases like K₂CO₃ deprotonate the thiol for efficient substitution. However, prolonged heating in DMF may degrade acid-sensitive intermediates.

Industrial-Scale Production Considerations

Scaling up requires addressing:

-

Catalyst Recovery : Magnetic nanoparticle catalysts (e.g., Co₃O₄) enable easy separation via centrifugation.

-

Continuous Flow Systems : Microreactors improve heat/mass transfer, reducing reaction times and byproducts.

-

Green Chemistry : Solvent-free ultrasonic methods align with sustainable manufacturing principles .

Analyse Chemischer Reaktionen

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid has been investigated for its potential as a therapeutic agent:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, studies have reported minimum inhibitory concentrations (MICs) as low as:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | < 50 |

| Staphylococcus aureus | < 30 |

| Salmonella typhimurium | < 40 |

These results suggest its potential as a novel antimicrobial agent, particularly in combating antibiotic-resistant bacteria.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK5, which is implicated in neurodegenerative diseases. Molecular docking studies revealed that the compound interacts with the enzyme's hinge region through hydrogen bonding, indicating a mechanism for its inhibitory action.

Biological Research

The biological activity of this compound extends beyond antimicrobial effects:

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

- Mechanism of Action : The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes underpins its therapeutic potential .

Industrial Applications

This compound is also relevant in industrial chemistry:

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds and materials. Its versatility allows for modifications that can enhance desired properties or yields.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against multiple bacterial strains using broth microdilution methods. Results confirmed broad-spectrum activity with significant effects against E. coli and S. aureus, highlighting its potential as an alternative to conventional antibiotics.

Case Study 2: Cyclin-Dependent Kinase Inhibition

Another research project focused on the structure-activity relationship (SAR) of benzothiazole derivatives. This study provided X-ray crystallography data showing the unique binding mode of the compound to CDK5, reinforcing its role as a potential therapeutic agent in neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Vergleich Mit ähnlichen Verbindungen

4-(3-Oxo-1,2-benzothiazol-2(3H)-yl)butanoic Acid (CAS 89139-50-4)

- Structural Difference: The 3-oxo group replaces the sulfur atom in the benzothiazole ring, forming a ketone. This increases polarity and hydrogen-bonding capacity compared to the non-oxidized sulfur in the target compound.

- Impact on Properties :

- Synthetic Applications : The oxo group may facilitate nucleophilic attacks, altering reactivity in coupling reactions.

4-Oxo-4-{[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]amino}butanoic Acid (VAB)

- Structural Difference: An oxo group and amino linkage replace the thioether group, with a propenylsulfanyl substituent on the benzothiazole ring.

- Propenylsulfanyl increases steric bulk, possibly reducing metabolic stability compared to the target compound .

- Biological Relevance : The extended conjugation may improve fluorescence properties for imaging applications.

Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1)

- Structural Difference : A phenyl ring with methoxy substituents replaces the benzothiazole, and the carboxylic acid is esterified.

- Impact on Properties :

- Synthetic Pathway : Similar esterification methods (e.g., H₂SO₄/MeOH) could be applied to derivatives of the target compound.

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Structural Difference: A smaller thiazole ring replaces benzothiazole, and a benzoic acid group substitutes the butanoic acid chain.

- Thermal Properties : Melting point (139.5–140°C) suggests higher crystallinity than the target compound, which likely has lower rigidity .

Key Comparative Data

Table 1: Structural and Physical Properties

| Compound | Functional Groups | logP (Predicted) | Melting Point (°C) | Key Interactions |

|---|---|---|---|---|

| Target Compound | Benzothiazole, thioether, COOH | ~2.1 | Not reported | π-π stacking, S···H bonding |

| 4-(3-Oxo-benzothiazol-yl)butanoic acid | Benzothiazolone, COOH | ~1.8 | Not reported | H-bonding (ketone), π-π |

| VAB | Benzothiazole, oxo, amino, COOH | ~1.5 | Not reported | H-bonding (amide), π-π |

| D1 (Methyl ester analog) | Phenyl, methoxy, COOCH₃ | ~2.5 | Not reported | Van der Waals, π-π (methoxy) |

| 2-(2-Methyl-thiazol-yl)benzoic acid | Thiazole, methyl, COOH | ~2.3 | 139.5–140 | H-bonding (COOH), π-π |

Discussion of Structural and Functional Divergence

- Electronic Effects : The benzothiazole ring in the target compound exhibits stronger electron-withdrawing effects than phenyl or thiazole rings, influencing redox behavior and interaction with biological targets .

- Intermolecular Interactions: Crystallographic data () suggest that sulfanyl groups participate in S···H and π-π interactions, whereas oxo or amino groups prioritize H-bonding networks .

- Synthetic Flexibility : The thioether linkage in the target compound allows for facile modification via alkylation or oxidation, unlike the more stable amide or ester bonds in analogs .

Biologische Aktivität

4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is a sulfur-containing organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a butanoic acid chain through a sulfanyl group. Its molecular formula is C10H11NOS2, and it possesses unique structural characteristics that contribute to its biological effects.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, this compound demonstrated potent inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of many standard antibiotics, indicating its potential as a novel antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | < 50 |

| Staphylococcus aureus | < 30 |

| Salmonella typhimurium | < 40 |

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs). In particular, it has shown moderate potency against CDK5, which is implicated in neurodegenerative diseases. The binding affinity and mechanism of action were elucidated through molecular docking studies, revealing that the compound interacts with the hinge region of the enzyme via hydrogen bonding .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the compound's efficacy against multiple bacterial strains using broth microdilution methods. The results indicated that it possesses broad-spectrum activity with particularly strong effects against E. coli and S. aureus .

- Cyclin-Dependent Kinase Inhibition : Another research project focused on the structure-activity relationship (SAR) of benzothiazole derivatives, highlighting how modifications in the benzothiazole ring can enhance enzyme inhibitory activity. The study provided X-ray crystallography data showing the unique binding mode of the compound to CDK5 .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in target proteins. This interaction can lead to inhibition of critical enzymatic pathways involved in bacterial growth and cancer cell proliferation.

Q & A

Q. What are the recommended synthetic routes for 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid?

The compound can be synthesized via multi-step reactions involving benzothiazole derivatives and sulfanyl-containing precursors. For example:

- Step 1 : React 2-mercaptobenzothiazole with a halogenated butanoic acid derivative (e.g., 4-bromobutanoic acid) under basic conditions to form the sulfanyl linkage.

- Step 2 : Purify intermediates using column chromatography and confirm structural integrity via NMR and mass spectrometry .

- Optimization : Reflux in ethanol or dichloromethane improves reaction efficiency, with progress monitored by thin-layer chromatography (TLC) .

Q. How should researchers characterize the purity of this compound?

Use a combination of analytical techniques:

- Reverse-phase HPLC with a C18 column and UV detection at 254 nm to assess purity (>97% recommended for research-grade material) .

- Spectroscopic validation : Compare H/C NMR and FT-IR spectra with literature data for benzothiazole derivatives .

- Melting point analysis : Confirm consistency with reported values (e.g., 156–160°C for structurally related biphenylacetic acids) .

Q. What safety precautions are necessary for handling this compound?

While no specific safety data exists for this compound, general protocols for sulfanyl-containing analogs include:

- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Storage at -20°C in airtight containers to prevent degradation .

- Work in a fume hood due to potential volatility of benzothiazole byproducts .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or MS) be resolved during analysis?

Contradictions often arise from impurities or tautomeric forms. Mitigation strategies:

- Cross-validation : Use multiple techniques (e.g., high-resolution mass spectrometry (HRMS) and H-C HSQC NMR) to confirm assignments .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for the proposed structure .

- Isotopic labeling : Trace deuterated solvents or synthetic intermediates to identify contaminant sources .

Q. What strategies optimize solubility for in vivo or in vitro assays?

Poor solubility is common in benzothiazole derivatives. Solutions include:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to minimize cytotoxicity) .

- Derivatization : Introduce hydrophilic groups (e.g., carboxylate or hydroxyl) to the butanoic acid backbone .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can computational models predict the compound’s reactivity or biological targets?

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites, leveraging benzothiazole’s affinity for kinase domains .

- QSAR studies : Correlate structural features (e.g., sulfanyl group position) with activity data from analogs (e.g., antimicrobial or anticancer assays) .

- DFT calculations : Predict redox behavior or stability under physiological conditions .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Antimicrobial testing : Use broth microdilution assays against Gram-positive/negative bacteria, referencing protocols for similar benzothiazole sulfonamides .

- Cytotoxicity screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7), with IC values compared to positive controls .

- Enzyme inhibition : Test against acetylcholinesterase or tyrosine kinases using fluorometric or colorimetric kits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.